molecular formula C6H7FN4O B2547758 [(6-Fluoropyridin-2-yl)amino]urea CAS No. 75771-87-8

[(6-Fluoropyridin-2-yl)amino]urea

Cat. No.: B2547758
CAS No.: 75771-87-8
M. Wt: 170.147
InChI Key: LBQXBGCPOXMFGY-UHFFFAOYSA-N
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Description

[(6-Fluoropyridin-2-yl)amino]urea is a chemical compound with the molecular formula C6H7FN4O It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a fluorine atom at the 6th position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(6-Fluoropyridin-2-yl)amino]urea typically involves the reaction of 6-fluoropyridine-2-amine with an isocyanate or a carbamoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(6-Fluoropyridin-2-yl)amino]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride or potassium carbonate, and are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives of this compound.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

[(6-Fluoropyridin-2-yl)amino]urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [(6-Fluoropyridin-2-yl)amino]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or electrostatic interactions. This can lead to the modulation of biological pathways and the exertion of therapeutic effects.

Comparison with Similar Compounds

[(6-Fluoropyridin-2-yl)amino]urea can be compared with other fluorinated pyridine derivatives, such as:

    2-Fluoropyridine: Lacks the urea moiety and has different reactivity and applications.

    6-Chloropyridin-2-yl)amino]urea: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties and reactivity.

    [(6-Bromopyridin-2-yl)amino]urea: Contains a bromine atom, which can influence its biological activity and chemical behavior.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric effects, making it a valuable compound for various applications.

Properties

IUPAC Name

[(6-fluoropyridin-2-yl)amino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN4O/c7-4-2-1-3-5(9-4)10-11-6(8)12/h1-3H,(H,9,10)(H3,8,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQXBGCPOXMFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)NNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution was prepared by admixing 55 g (0.43 m) of 2-hydrazino-6-fluoropyridine in 240 ml of water with 40 g of concentrated hydrochloric acid in 60 ml of water. The mixture was stirred at 35° C. until a clear solution formed. To this reaction mixture was added 37 g (0.46 ml) of potassium cyanate in 100 ml of water. After the addition was completed, the reaction mixture was stirred for 21/2 hours at room temperature and then cooled to 10° C. on an ice bath. The 2-(6-fluoro-2-pyridinyl)hydrazinecarboxamide product was isolated by filtration and washed with methylene chloride in quantitative yield. The product melted at 210°-212° C. and upon analysis, was found to have carbon, hydrogen and nitrogen contents of 42.42, 4.23 and 32.83 percent, respectively, as compared with the theoretical contents of 42.35, 4.14 and 32.93 percent, respectively, as calculated for the above named compound.
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Name
potassium cyanate
Quantity
0.46 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
240 mL
Type
solvent
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Five

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